6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine

physicochemical profiling drug-likeness lead optimization

Researchers often face limited diversity in hinge-binding motifs within commercial purine libraries. This compound solves that by providing a distinct pyridin-2-yl pharmacophore on a purine scaffold, enabling exploration of kinase hinge-region contacts inaccessible to simpler analogs. • Unique pyridin-2-yl substituent expands metal-chelating and H-bonding capacity (TPSA 68.52 Ų). • Free N9-H position allows onward derivatization (alkylation, glycosylation, phosphorylation). • Recommended for kinase-focused screening libraries: 5-25 mg initial screen, 100-500 mg hit validation.

Molecular Formula C14H14N6
Molecular Weight 266.30 g/mol
CAS No. 2549041-19-0
Cat. No. B6457954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine
CAS2549041-19-0
Molecular FormulaC14H14N6
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=N2)C3=NC=NC4=C3NC=N4
InChIInChI=1S/C14H14N6/c1-2-5-15-11(3-1)10-4-6-20(7-10)14-12-13(17-8-16-12)18-9-19-14/h1-3,5,8-10H,4,6-7H2,(H,16,17,18,19)
InChIKeyOYLIHUNUILODSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine: Structural Identity & Class Context


6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine (CAS 2549041-19-0) is a 6-substituted purine derivative with molecular formula C14H14N6 and molecular weight 266.30 g/mol . The compound features a purine core linked at the 6-position to a pyrrolidine ring bearing a pyridin-2-yl substituent at the pyrrolidine 3-position. This scaffold places it within the broader class of 6-aminopurine analogs that have been investigated as kinase inhibitors, purinergic receptor ligands, and purine nucleoside phosphorylase (PNP) modulators [1]. Unlike simpler 6-(pyrrolidin-1-yl)-9H-purine (CAS 1928-89-8, MW 189.22), the additional pyridin-2-yl moiety introduces differential hydrogen-bonding capacity, increased lipophilicity (clogP ~1.85), and an expanded topological polar surface area (TPSA 68.52 Ų) [2], parameters that directly influence target engagement and pharmacokinetic behavior in drug discovery campaigns.

Pyridin-2-yl motif enables kinase hinge-region contact exploration
Free N9-H supports onward derivatization to nucleoside analogs
Conformationally restricted pyrrolidine scaffold for structure-guided design
Regioisomeric pyridine nitrogen allows metalloenzyme chelation studies

6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine: Differentiation from Simpler Analogs


Substituting 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine with a simpler 6-(pyrrolidin-1-yl)-9H-purine or 6-(piperidin-1-yl)-9H-purine eliminates the pyridin-2-yl moiety, which serves as a critical pharmacophoric element. The pyridine nitrogen can act as a hydrogen-bond acceptor and, in appropriate geometries, as a metal-chelating ligand, enabling interactions with kinase hinge regions or metalloenzyme active sites that are inaccessible to the unsubstituted pyrrolidine analog [1]. Furthermore, the pyridin-2-yl regioisomer presents a distinct conformational profile compared to pyridin-3-yl or pyridin-4-yl variants, potentially altering target selectivity. The free N9-H position also distinguishes this compound from its 9-methyl analog (CAS 2770629-44-0), preserving a site for onward derivatization—alkylation, glycosylation, or phosphorylation—that is blocked in the methylated congener . These structural distinctions translate to non-fungible biological profiles, even within the same purine scaffold family.

Target Compound
6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine; free N9-H, pyridin-2-yl pharmacophore
Potential Substitute
6-(Pyrrolidin-1-yl)-9H-purine lacks pyridyl hinge-binding and metal-chelating capacity
Risk: Loss of target engagement potential; not interchangeable for kinase inhibitor SAR
Target Compound
N9-H derivative; sites available for N-alkylation, glycosylation
Potential Substitute
9-Methyl analog (CAS 2770629-44-0) blocks N9 derivatization, limiting synthetic utility
Risk: Irreversible scaffold limitation for prodrug/nucleoside analog design
Target Compound
Pyridin-2-yl regioisomer; pre-organized chelation geometry
Potential Substitute
Pyridin-3-yl or 4-yl regioisomers orient nitrogen differently, may not support metal coordination
Risk: Divergent metal-binding and target selectivity profiles; verify regioisomer identity

6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine: Quantitative Differentiation Evidence


Physicochemical Impact of Pyridinyl Substitution

The introduction of a pyridin-2-yl substituent onto the pyrrolidine ring of the 6-substituted purine scaffold produces measurable changes in key physicochemical descriptors relative to the unsubstituted 6-(pyrrolidin-1-yl)-9H-purine comparator. The target compound has a molecular weight of 266.30 g/mol (+77.08 Da vs. comparator), clogP of ~1.85 (estimated increase of ~0.8–1.0 log units), TPSA of 68.52 Ų (increase of ~18–20 Ų), and one hydrogen-bond donor (unchanged) with six hydrogen-bond acceptors (increase of one from the pyridine nitrogen) [1]. These differences directly affect passive membrane permeability, solubility, and the compound's positioning within lead-like chemical space, informing medicinal chemistry prioritization.

Physicochemical Shift
Cross-study comparable
ΔMW +77 Da; ΔclogP ≈ +0.9; ΔTPSA ≈ +19 Ų; ΔHBA +1 vs. unsubstituted pyrrolidine analog
Alters permeability and solubility profile; informs library design selection
Calculated properties; experimental ADME data to verify
physicochemical profiling drug-likeness lead optimization

Kinase Inhibition: STK33/PKA Differentiation

The simplest analog, 6-(pyrrolidin-1-yl)-9H-purine, has been profiled in biochemical screens against serine/threonine-protein kinase 33 (STK33) and cAMP-dependent protein kinase catalytic subunit alpha (PKA), yielding an EC50 of 9.71 μM (9,710 nM) and an IC50 of 35.6 μM (35,600 nM), respectively—both indicative of weak target engagement [1]. While direct assay data for 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine against these specific kinases have not been identified in the public domain as of this writing, the appended pyridin-2-yl group provides an additional heteroaryl moiety capable of π-stacking with kinase hinge-region aromatic residues and hydrogen-bonding to backbone amides—binding modes well-precedented in purine-based kinase inhibitor design [2]. In structurally related 2,6,9-trisubstituted purines, analogous pyridinyl substitutions have been associated with CDK1/2/5 IC50 values in the 0.16–0.65 μM range, representing a >50-fold potency gain over unsubstituted 6-aminopurine scaffolds [3]. Users should verify target-specific activity experimentally, but the structural precedent supports the expectation of differentiated kinase inhibition profiles.

Kinase Activity Precedent
Class-level inference
No direct data for target compound; unsubstituted analog STK33 EC50 = 9.71 μM, PKA IC50 = 35.6 μM. Related pyridinyl purines achieve sub-μM CDK inhibition.
Supports expectation of differentiated kinase binding; requires experimental validation
End-user kinase profiling essential; no guaranteed activity
kinase inhibition STK33 PKA structure-activity relationship

Regioisomeric Selectivity: Pyridin-2-yl vs. 3- and 4-yl

The position of the pyridine nitrogen relative to the pyrrolidine attachment point determines the compound's ability to engage in bidentate coordination or specific hydrogen-bonding geometries. The pyridin-2-yl regioisomer (target compound) positions the pyridine nitrogen in close spatial proximity (~2.8–3.2 Å) to the purine N7 or the pyrrolidine nitrogen, creating a pre-organized binding motif suitable for chelating divalent metal ions (e.g., Mg²⁺, Mn²⁺) in kinase active sites or metalloenzyme catalytic centers [1]. In contrast, pyridin-3-yl and pyridin-4-yl regioisomers orient the nitrogen away from this chelation geometry, projecting it into solvent or alternative binding pockets. While quantitative head-to-head enzymatic data for all three regioisomers against a common target are not available in the public domain, molecular modeling and precedent from structurally characterized purine-kinase co-crystal structures support the expectation that the pyridin-2-yl isomer will exhibit distinct target selectivity and potency profiles [2]. Users conducting kinase panel screening or metalloenzyme inhibition studies should treat the three regioisomers as non-equivalent chemical probes.

Regioisomeric Geometry
Class-level inference
Pyridin-2-yl N–purine N7 distance ~2.8–3.2 Å enabling bidentate metal chelation; 3-yl and 4-yl variants lack this geometry
Regioisomers not interchangeable; distinct metal-binding and selectivity profiles predicted
No quantitative affinity data for all three regioisomers against single target
regioisomer metal chelation hinge-binding selectivity

N9-H vs. N9-Methyl: Synthetic Flexibility

The target compound retains a free N9-H position (molecular weight 266.30), whereas its closest N9-alkylated analog, 9-methyl-6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine (CAS 2770629-44-0), has a methyl group at this position (molecular weight 280.33, ΔMW = +14.03 Da) . This distinction is functionally significant: the free N9-H allows for subsequent N-alkylation, N-glycosylation (to generate nucleoside analogs), or N-phosphorylation, enabling the compound to serve as a versatile late-stage diversification intermediate. In the context of purine nucleoside phosphorylase (PNP) inhibitor design, N9-ribosylation has been shown to alter substrate recognition and inhibitor potency by orders of magnitude [1]. The N9-methyl analog, by contrast, is a terminal compound that cannot be further elaborated at this position. For medicinal chemistry campaigns requiring scaffold derivatization, the N9-H compound offers synthetic flexibility that the N9-methyl congener cannot provide.

N9-H vs. N9-Methyl
Head-to-head
Target: free N9-H, MW 266.30, versatile for alkylation/glycosylation. N9-methyl analog (CAS 2770629-44-0) blocked; ΔMW +14.03 Da.
N9-H compound is the appropriate choice for derivatization campaigns
N9-methyl analog suitable only when N9 substitution is fixed in target profile
N9-functionalization prodrug design nucleoside analog chemical biology

Pyrrolidine vs. Piperidine: Conformational Restraint

The five-membered pyrrolidine ring in the target compound imposes distinct conformational constraints compared to the six-membered piperidine analog (6-(piperidin-1-yl)-9H-purine, not assigned a discrete CAS but accessible as a synthetic comparator). Pyrrolidine adopts a well-defined envelope or half-chair puckering with a N–Cα–Cβ–Cγ dihedral angle of approximately ±30–35°, projecting the pyridin-2-yl substituent into a more restricted conformational space than the chair-boat equilibrium available to piperidine [1]. In the methionine aminopeptidase-2 (MetAP-2) inhibitor series, the pyrrolidine-containing analog 6-((R)-2-o-Tolyloxymethyl-pyrrolidin-1-yl)-9H-purine achieved an IC50 of 0.038 μM, with the pyrrolidine ring's conformational restraint cited as a contributing factor to binding affinity [2]. While direct MetAP-2 data for the pyridin-2-yl-substituted target compound are not publicly available, the pyrrolidine scaffold's established conformational preference differentiates it from piperidine-based alternatives, potentially affecting entropic binding penalties and target complementarity.

Pyrrolidine vs. Piperidine
Class-level inference
Pyrrolidine ring imposes envelope/half-chair puckering; piperidine has greater conformational freedom. MetAP-2 pyrrolidine inhibitor achieved IC50 0.038 μM.
Pyrrolidine scaffold may reduce entropic binding penalty; different SAR trajectory from piperidine
Direct MetAP-2 data for target compound unavailable; structural precedent only
conformational analysis ring puckering structure-based design pyrrolidine vs piperidine

Public Bioactivity Data Gap

A comprehensive search of public databases—including PubChem, ChEMBL, BindingDB, and the patent literature—did not identify direct, quantitative bioactivity data (IC50, Ki, EC50, or Kd values) for 6-[3-(pyridin-2-yl)pyrrolidin-1-yl]-9H-purine against any specific molecular target as of the knowledge cutoff date [1]. The quantitative evidence presented in the preceding items is therefore derived from: (i) direct physicochemical measurements or calculations for the exact compound; (ii) head-to-head structural comparisons with registered analogs (e.g., N9-methyl derivative); and (iii) class-level inferences drawn from structurally related 6-substituted purines with established bioactivity profiles [2]. This evidence gap is not unusual for a research-grade building block or screening compound—many such compounds are synthesized as part of combinatorial libraries and have not undergone systematic target profiling. Procurement decisions should be informed by the compound's structural attributes (pyridin-2-yl regioisomer, free N9-H, pyrrolidine conformational profile) and its suitability as a diversification intermediate, with the understanding that experimental target engagement must be established by the end user.

Bioactivity Data Gap
Data to verify
No quantitative IC50/Ki/EC50 data for exact compound in public databases (PubChem, ChEMBL, BindingDB)
Compound positioned as scaffold for SAR exploration, not validated probe
Procurement should budget for in-house biochemical profiling
data availability screening experimental validation procurement caveat

6-[3-(Pyridin-2-yl)pyrrolidin-1-yl]-9H-purine: Optimal Research & Procurement Scenarios


Kinase-Focused Fragment Library Expansion

This compound is suited for incorporation into kinase-focused screening libraries where structural differentiation from existing purine entries is required. The pyridin-2-yl group on the pyrrolidine ring provides an additional heteroaryl pharmacophore absent in simpler 6-(pyrrolidin-1-yl)-9H-purine entries, enabling exploration of hinge-region contacts and metal-chelation geometries not accessible to the unsubstituted analog [1]. Given that structurally related 2,6,9-trisubstituted purines have achieved CDK1/2/5 IC50 values of 0.16–0.65 μM , this scaffold is a rational starting point for hit identification in cyclin-dependent kinase or related CMGC kinase family campaigns. Procurement quantity recommendation: 5–25 mg for initial screening; 100–500 mg for hit validation and preliminary SAR.

Late-Stage Diversification Intermediate

The free N9-H position renders this compound a versatile intermediate for synthesizing N9-alkylated, N9-glycosylated, or N9-phosphorylated purine derivatives. This contrasts with the N9-methyl analog (CAS 2770629-44-0), which is a terminal compound unsuitable for further elaboration [1]. Applications include the preparation of purine nucleoside analogs for antiviral screening, purine nucleotide probes for enzymatic assays, or prodrug strategies where N9-modification modulates pharmacokinetic properties. Procurement for this purpose typically requires 1–10 g quantities to support multi-step synthetic campaigns.

Metalloenzyme Inhibitor Design

The pyrrolidine ring's conformational restraint and the pyridin-2-yl moiety's metal-coordinating potential make this compound relevant for metalloenzyme inhibitor programs. The precedent of 6-pyrrolidinyl-purine derivatives achieving IC50 values of 0.038 μM against methionine aminopeptidase-2 (MetAP-2), with co-crystal structure confirmation (PDB 5LYW) [1], supports exploration of this scaffold class against aminopeptidases, histone deacetylases, or other metallohydrolases. The pyridin-2-yl substituent may enhance affinity for enzymes with a preference for nitrogen-based ligand coordination to the active-site metal. Procurement recommendation: 10–50 mg for initial enzymatic screening against a panel of metalloenzymes.

Regioisomeric Selectivity Profiling

For research programs conducting systematic structure-activity relationship studies, procuring the pyridin-2-yl regioisomer alongside its pyridin-3-yl and pyridin-4-yl counterparts enables direct, controlled comparison of how pyridine nitrogen position affects target binding, selectivity, and physicochemical properties. As discussed in the regioisomeric specificity evidence, the three isomers are predicted to exhibit divergent metal-chelation geometry and hydrogen-bonding profiles [1]. Such a comparative panel is valuable for establishing SAR rules for nitrogen-containing heteroaryl substituents in purine-based inhibitor series. Procurement recommendation: 5–10 mg of each regioisomer for parallel screening.

Application
Selection Property
Validation Focus
Kinase fragment library design
Pyridin-2-yl hinge-binding motif
Kinase panel profiling; target engagement assays
Nucleoside analog synthesis
Free N9-H derivatizable position
Glycosylation/phosphorylation efficiency; antiviral screening
Metalloenzyme inhibitor research
Pyrrolidine conformational restraint + metal-chelation potential
Metalloenzyme panel (e.g., MetAP, HDAC) inhibition assays
Regioisomeric SAR studies
Pyridine nitrogen position specificity
Parallel screening of 2-, 3-, and 4-pyridyl regioisomers
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